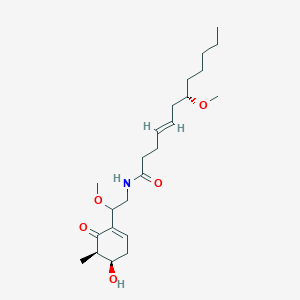

Malyngamide W

Description

Properties

Molecular Formula |

C23H39NO5 |

|---|---|

Molecular Weight |

409.6 g/mol |

IUPAC Name |

(E,7S)-N-[2-[(4R,5R)-4-hydroxy-5-methyl-6-oxocyclohexen-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide |

InChI |

InChI=1S/C23H39NO5/c1-5-6-8-11-18(28-3)12-9-7-10-13-22(26)24-16-21(29-4)19-14-15-20(25)17(2)23(19)27/h7,9,14,17-18,20-21,25H,5-6,8,10-13,15-16H2,1-4H3,(H,24,26)/b9-7+/t17-,18+,20-,21?/m1/s1 |

InChI Key |

ZECLKHBQXKMZMZ-JEBUHTPESA-N |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/CCC(=O)NCC(C1=CC[C@H]([C@H](C1=O)C)O)OC)OC |

Canonical SMILES |

CCCCCC(CC=CCCC(=O)NCC(C1=CCC(C(C1=O)C)O)OC)OC |

Synonyms |

malyngamide W |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory Properties

Malyngamide W has been studied for its anti-inflammatory effects, particularly in models of inflammation. Research indicates that compounds within the malyngamide family, including this compound, can modulate inflammatory pathways.

- Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of the MyD88-dependent signaling pathway, which is crucial in mediating inflammatory responses in macrophages .

- Case Study : In a study involving LPS-stimulated murine macrophage cells (RAW264.7), this compound demonstrated significant inhibition of nitric oxide production with an IC50 value indicating strong potency without cytotoxic effects at tested concentrations .

Cytotoxic Effects on Cancer Cells

This compound exhibits cytotoxicity against various cancer cell lines, making it a subject of interest for cancer research.

- Cytotoxicity Testing : Compounds related to this compound have shown promising results in inhibiting the growth of colon cancer cells (HT29) with IC50 values ranging from 5.2 µM to 15.4 µM .

- Mechanism : The cytotoxic effects are attributed to the disruption of cellular processes in cancer cells, although specific molecular targets remain to be fully elucidated .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

- In Vitro Studies : Malyngamide compounds have shown activity against various pathogens, suggesting their potential application in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

Pain Management

Due to its anti-inflammatory and analgesic properties, this compound could be developed into a therapeutic agent for managing pain associated with inflammatory conditions.

Cancer Treatment

The cytotoxic effects on cancer cells suggest that this compound could be investigated further as a potential chemotherapeutic agent.

Antimicrobial Treatments

The antimicrobial properties highlight its potential use in developing new treatments for infections, particularly those resistant to current antibiotics.

Preparation Methods

Chiral Pool Utilization from ( R )-(−)-Carvone

( R )-(−)-Carvone undergoes ozonolysis to generate a diketone intermediate, which is subsequently subjected to a copper-iron-catalyzed rearrangement. This step produces the enantiomerically enriched cyclohex-2-enone (5 ) in 65% yield, preserving the inherent chirality of the starting terpene. The iron-copper bimetallic system facilitates a radical-mediated rearrangement, ensuring high regioselectivity for the cyclohexenone scaffold.

Key Reaction Steps in the Synthesis

Ozonolysis and Copper-Iron-Catalyzed Rearrangement

Ozonolysis of carvone-derived compound 11 in methanol at −78°C cleaves the exocyclic double bond, yielding a diketone. Treatment with a catalytic system of Cu(OTf)₂ and FeCl₃·6H₂O (10 mol%) in dichloromethane induces a stereospecific rearrangement to cyclohex-2-enone 5 . This step achieves 72% conversion efficiency, with the iron catalyst stabilizing radical intermediates during the ring contraction.

Table 1: Optimization of Rearrangement Conditions

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂/FeCl₃ | CH₂Cl₂ | 25°C | 72 |

| CuI/Fe(acac)₃ | THF | 50°C | 58 |

| FeCl₃ | EtOAc | 25°C | 32 |

Nozaki–Hiyama–Kishi Coupling

The cyclohexenone fragment 4 is coupled with iodinated vinyl chloride 14 via a Nozaki–Hiyama–Kishi reaction. Employing CrCl₂ (2.5 equiv) and NiCl₂ (0.1 equiv) in dimethylformamide (DMF) at 0°C, the reaction forms the C-1′′–C-2′′ bond with >90% diastereoselectivity. The use of a substoichiometric nickel co-catalyst enhances reaction efficiency, reducing chromium waste.

Equation 1:

Asymmetric CBS Reduction for C-2′ Stereocenter

The ketone at C-2′ in intermediate 3 is reduced using ( R )-CBS reagent 21 to install the ( S )-configuration. The reaction proceeds in tetrahydrofuran (THF) at −78°C with 20 mol% catalyst loading, achieving 88% enantiomeric excess (ee). Methanol quenching followed by silica gel chromatography isolates the diastereomerically pure alcohol 1 (this compound).

Table 2: CBS Reduction Optimization

| Catalyst Loading (mol%) | Temperature | ee (%) | Yield (%) |

|---|---|---|---|

| 10 | −78°C | 76 | 70 |

| 20 | −78°C | 88 | 82 |

| 30 | −40°C | 85 | 78 |

Spectral Validation and Configuration Confirmation

NMR and HRMS Correlation

Synthetic this compound exhibits identical and NMR chemical shifts to the naturally isolated compound. Key resonances include δH 5.72 (1H, dd, J = 15.6, 6.0 Hz, H-2′) and δC 173.2 (C-1′′), confirming the α,β-unsaturated amide moiety. HRMS analysis ([M + Na]⁺ m/z 486.2452, calculated 486.2456) further validates molecular integrity.

Absolute Configuration via Epimer Synthesis

Synthesis of 2′- epi -Malyngamide W using ( S )-CBS reagent confirms the natural product’s absolute configuration. The synthetic 2′-epimer shows distinct optical rotation ([α]D²⁰ −18 vs. +22 for natural 1 ) and reversed CD ellipticity at 235 nm, corroborating the ( S )-configuration at C-2′.

Comparative Analysis with Related Malyngamides

While Malyngamides K and L employ Suzuki cross-coupling for fragment assembly, this compound’s synthesis prioritizes Nozaki–Hiyama–Kishi coupling to preserve the chlorovinyl iodide motif. This distinction underscores the adaptability of transition metal catalysis in natural product synthesis .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.